molecular formula C8H18N2 B6167348 rac-(1s,4s)-4-[(methylamino)methyl]cyclohexan-1-amine, cis CAS No. 2276494-43-8

rac-(1s,4s)-4-[(methylamino)methyl]cyclohexan-1-amine, cis

Cat. No.: B6167348
CAS No.: 2276494-43-8
M. Wt: 142.2
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Description

rac-(1s,4s)-4-[(methylamino)methyl]cyclohexan-1-amine, cis is a chiral primary amine with significant applications in various fields of chemistry and medicine. This compound is notable for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1s,4s)-4-[(methylamino)methyl]cyclohexan-1-amine, cis typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method includes the use of biomimetic chemocatalysis inspired by enzymatic transaminations . This method is appealing due to its straightforward approach and efficiency in producing enantiopure primary amines.

Industrial Production Methods

Industrial production methods for this compound often rely on scalable catalytic processes. These methods are designed to be cost-effective and atom-economical, minimizing waste and maximizing yield. The use of homogeneous and heterogeneous catalysts is common in these processes .

Chemical Reactions Analysis

Types of Reactions

rac-(1s,4s)-4-[(methylamino)methyl]cyclohexan-1-amine, cis undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted amines, imines, and other nitrogen-containing compounds .

Scientific Research Applications

rac-(1s,4s)-4-[(methylamino)methyl]cyclohexan-1-amine, cis has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.

    Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(1s,4s)-4-[(methylamino)methyl]cyclohexan-1-amine, cis involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-monomethyl amines: These compounds share a similar structure but differ in their methylation pattern.

    α-chiral primary amines: These compounds have a similar chiral center but may have different substituents.

Uniqueness

rac-(1s,4s)-4-[(methylamino)methyl]cyclohexan-1-amine, cis is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This uniqueness makes it valuable in applications where stereochemistry is crucial, such as in the development of chiral drugs and catalysts .

Properties

CAS No.

2276494-43-8

Molecular Formula

C8H18N2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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